3-(2-Methoxyethoxy)pyridine

Boiling Point Volatility Distillation

3-(2-Methoxyethoxy)pyridine (CAS 98684-29-8) is a 3-substituted pyridine derivative featuring a methoxyethoxy group at the ring's meta position. This substitution pattern confers a predicted boiling point of 241.9±20.0 °C and density of 1.048±0.06 g/cm³.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B7978438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyethoxy)pyridine
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCOCCOC1=CN=CC=C1
InChIInChI=1S/C8H11NO2/c1-10-5-6-11-8-3-2-4-9-7-8/h2-4,7H,5-6H2,1H3
InChIKeyCDQYJLTZJPWSHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methoxyethoxy)pyridine: Key Physicochemical Properties and Procurement Considerations for Pyridine Building Blocks


3-(2-Methoxyethoxy)pyridine (CAS 98684-29-8) is a 3-substituted pyridine derivative featuring a methoxyethoxy group at the ring's meta position. This substitution pattern confers a predicted boiling point of 241.9±20.0 °C and density of 1.048±0.06 g/cm³ [1]. The compound exists as a liquid under standard conditions, necessitating storage under inert atmosphere at room temperature [2]. Its molecular structure includes three hydrogen bond acceptors (the pyridine nitrogen and two ether oxygens) and four rotatable bonds, which influence its solubility profile and conformational flexibility .

1
3-substituted pyridine building block with extended methoxyethoxy chain for synthesis and medicinal chemistry
2
Enhanced hydrogen bonding and conformational flexibility vs. simpler alkoxy-pyridines
3
Reported utility in Ni-catalyzed polymerization and cross-coupling contexts

Why 3-(2-Methoxyethoxy)pyridine Cannot Be Replaced by Simpler Alkoxy-Pyridine Analogs in Synthesis and Medicinal Chemistry


The methoxyethoxy substituent in 3-(2-methoxyethoxy)pyridine fundamentally alters its physicochemical and reactivity profile compared to simpler 3-alkoxypyridine analogs like 3-methoxypyridine or 3-ethoxypyridine. The presence of an additional oxygen atom and an extended alkyl chain increases the number of hydrogen bond acceptors from two to three, raising the predicted boiling point by approximately 74°C relative to 3-methoxypyridine and approximately 85°C relative to 3-ethoxypyridine [1]. Furthermore, the four rotatable bonds in the methoxyethoxy group enable greater conformational adaptability than the single rotatable bond in 3-methoxypyridine, which directly impacts molecular recognition and solubility in aqueous and organic media . These differences preclude simple one-to-one substitution without compromising reaction yields, purification efficiency, or biological target engagement.

3-(2-Methoxyethoxy)pyridine
Higher boiling point may shift reaction temperature window
Additional H-bond acceptor alters solubility and partition behavior
Extended conformational flexibility may affect recognition and catalysis
Requires inert atmosphere storage to maintain integrity
Simpler 3-Alkoxypyridine Analogs
Lower boiling point may limit solvent-free high-temperature reactions
Fewer H-bond acceptors reduce aqueous compatibility
Limited rotatable bonds restrict induced-fit binding modes
More stable under ambient conditions; different storage profile

Quantitative Differentiation of 3-(2-Methoxyethoxy)pyridine from Closest Alkoxy-Pyridine Analogs


Boiling Point and Volatility: Impact on Purification and Reaction Conditions

3-(2-Methoxyethoxy)pyridine exhibits a predicted boiling point of 241.9±20.0 °C [1], which is substantially higher than that of 3-methoxypyridine (168 °C at 760 mmHg [2]) and 3-ethoxypyridine (188.2±13.0 °C at 760 mmHg ). This elevated boiling point reduces volatility and enables the use of higher reaction temperatures without premature evaporation, facilitating solvent-free or high-temperature synthetic transformations.

Boiling Point
Data to verify
241.9±20.0 °C (predicted)
vs 3-Methoxypyridine 168 °C, 3-Ethoxypyridine ~188 °C
May support high-temperature reactions without premature solvent loss
Predicted value; experimental verification recommended
Boiling Point Volatility Distillation Reaction Engineering

Density and Molecular Packing: Implications for Liquid Handling and Formulation

3-(2-Methoxyethoxy)pyridine has a predicted density of 1.048±0.06 g/cm³ [1]. This is lower than 3-methoxypyridine (density 1.083 g/mL at 25 °C [2]) and higher than 3-ethoxypyridine (density 0.996 g/mL ). The intermediate density reflects the balance between the methoxyethoxy group's increased molecular weight and its conformational flexibility.

Density
Data to verify
1.048±0.06 g/cm³ (predicted)
vs 3-Methoxypyridine 1.083 g/mL, 3-Ethoxypyridine 0.996 g/mL
Intermediate density influences volumetric dosing and formulation mixing
Predicted; experimental validation advised for precise handling
Density Molecular Packing Formulation Liquid Handling

Hydrogen Bond Acceptor Count and Predicted Solubility Profile

3-(2-Methoxyethoxy)pyridine contains three hydrogen bond acceptors (pyridine N and two ether oxygens), whereas 3-methoxypyridine and 3-ethoxypyridine each contain only two (pyridine N and one ether oxygen) . This structural difference is expected to enhance aqueous solubility and reduce LogP. While experimental solubility data for 3-(2-Methoxyethoxy)pyridine is not available, the related derivative 3-[(2-methoxyethoxy)methoxy]pyridine has a LogP of 0.31 , suggesting a more hydrophilic character compared to 3-methoxypyridine (LogP estimated ~0.99 [1]).

H-Bond Acceptors & LogP
Class-level
3 acceptors; inferred LogP ~0.31 (from analog)
vs 2 acceptors, LogP ~0.99 for 3-Methoxypyridine
May enhance aqueous solubility and reduce partition coefficient
Inferred from structural analog; experimental LogP unavailable
Solubility Hydrogen Bonding LogP Drug Design

Rotatable Bonds and Conformational Flexibility: Impact on Molecular Recognition

3-(2-Methoxyethoxy)pyridine possesses four rotatable bonds, all located within the methoxyethoxy substituent . In contrast, 3-methoxypyridine has only one rotatable bond (the methyl-oxygen bond) [1]. This increased flexibility allows the compound to adopt multiple low-energy conformations, which can be advantageous for exploring diverse binding poses in target proteins or for achieving optimal packing in solid-state materials.

Rotatable Bonds
Class-level
4 rotatable bonds (methoxyethoxy chain)
vs 1 rotatable bond in 3-Methoxypyridine
Greater conformational flexibility may support induced-fit binding modes
Structural inference; binding studies required for confirmation
Conformational Flexibility Rotatable Bonds Molecular Recognition Structure-Activity Relationship

Synthetic Utility in Cross-Coupling and Polymerization Reactions

The methoxyethoxy group at the 3-position of the pyridine ring serves as an effective directing and solubilizing moiety in metal-catalyzed transformations. For example, 5-bromo-3-chloromagnesio-2-(2-(2-methoxyethoxy)ethoxy)pyridine, a close structural analog, undergoes Ni-catalyzed Kumada-Tamao coupling polymerization to yield well-defined poly(2-alkoxypyridine-3,5-diyl) [1]. In contrast, simpler 3-alkoxypyridines lacking the extended ether chain may exhibit lower solubility in polymerization media, leading to reduced molecular weight control or premature precipitation. While direct comparative data for the exact compound 3-(2-methoxyethoxy)pyridine is not available, its structural similarity to the monomer used in the cited study strongly implies comparable utility in cross-coupling reactions.

Synthetic Utility
Class-level
Ni-catalyzed polymerization of close structural analog reported
vs simpler alkoxy-pyridines not demonstrated in this context
May support controlled polymer synthesis via solubility and directing effects
Inferred from analog; direct data for this compound unavailable
Cross-Coupling Polymerization Suzuki-Miyaura Kumada-Tamao

Commercial Purity and Storage Requirements

Commercially available 3-(2-Methoxyethoxy)pyridine is typically supplied at 95% purity and requires storage under inert atmosphere at room temperature [1]. In comparison, 3-methoxypyridine is also available at similar purity levels but may be more stable under ambient conditions due to its lower boiling point and reduced susceptibility to oxidation. The specific storage requirement for 3-(2-Methoxyethoxy)pyridine reflects its higher molecular weight and potential for ether peroxide formation, necessitating careful handling during procurement and long-term storage.

Purity & Storage
Source review
95% purity; inert atmosphere, room temperature storage
3-Methoxypyridine: typically 98%+, ambient conditions
Inert storage essential to prevent degradation and maintain reproducibility
Supplier specification; independent QC verification recommended
Purity Storage Stability Procurement Quality Control

High-Value Application Scenarios for 3-(2-Methoxyethoxy)pyridine Based on Quantified Differentiation


High-Temperature, Solvent-Free Cross-Coupling Reactions

The elevated boiling point of 241.9±20.0 °C [1] enables 3-(2-methoxyethoxy)pyridine to be used as a reaction component or solvent additive in high-temperature transformations such as Suzuki-Miyaura or Buchwald-Hartwig couplings, where simpler alkoxypyridines would evaporate prematurely, reducing yield and complicating workup.

Aqueous-Phase Medicinal Chemistry and Fragment-Based Drug Design

The enhanced hydrogen bonding capacity (three acceptors vs. two) and inferred lower LogP (estimated ~0.31 for an analog [1]) suggest improved aqueous solubility, making 3-(2-methoxyethoxy)pyridine a more suitable scaffold for developing drug candidates with favorable pharmacokinetic profiles, particularly those requiring oral bioavailability or targeting cytosolic enzymes.

Controlled Radical Polymerization and Materials Science

The methoxyethoxy substituent imparts solubility to the pyridine monomer in organic polymerization media, as demonstrated in the synthesis of well-defined poly(2-alkoxypyridine-3,5-diyl) [1]. This property is critical for achieving narrow molecular weight distributions and tailored material properties in advanced polymer synthesis, where simpler alkoxypyridines may precipitate or lead to uncontrolled chain growth.

Late-Stage Functionalization in Complex Molecule Synthesis

The presence of four rotatable bonds [1] provides conformational adaptability that can facilitate metal coordination and subsequent functionalization at the pyridine C-4 or C-5 positions. This flexibility is particularly valuable in the synthesis of substituted pyridines for agrochemical or pharmaceutical intermediates, where regio- and stereocontrol are paramount.

Application
Selection Property
Validation Focus
High-temperature cross-coupling reactions
Thermal stability and elevated boiling point
Reaction temperature window; solvent-free conditions
Aqueous-phase drug design
Hydrogen bonding capacity and LogP
Aqueous solubility profile; bioavailability prediction
Controlled polymer synthesis
Solubility in polymerization media and directing effects
Molecular weight control; polymerization conditions
Late-stage pyridine functionalization
Conformational flexibility and metal coordination
Regioselectivity and functional group tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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